![molecular formula C15H10ClNOS B13814583 6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one CAS No. 5858-08-2](/img/structure/B13814583.png)
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one is a synthetic organic compound belonging to the benzo[b]thiophene family This compound is characterized by its unique structure, which includes a chloro, methyl, and phenylimino group attached to a benzo[b]thiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of (m-chlorophenylthio)acetone in hot polyphosphoric acid, which yields a mixture of 4-chloro- and 6-chloro-3-methylbenzo[b]thiophen . The reaction conditions often require precise temperature control and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenylimino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-methylbenzo[b]thiophen
- 6-Chloro-3-methylbenzo[b]thiophen
- 4-Bromo-3-methylbenzo[b]thiophen
Uniqueness
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylimino group differentiates it from other benzo[b]thiophene derivatives, potentially enhancing its biological activity and making it a valuable compound for research and development .
Propiedades
Número CAS |
5858-08-2 |
|---|---|
Fórmula molecular |
C15H10ClNOS |
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
6-chloro-4-methyl-2-phenylimino-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H10ClNOS/c1-9-7-10(16)8-12-13(9)14(18)15(19-12)17-11-5-3-2-4-6-11/h2-8H,1H3 |
Clave InChI |
VQXISXFSVZOTDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)C(=NC3=CC=CC=C3)S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
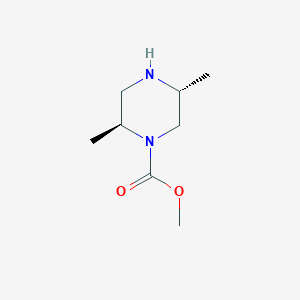
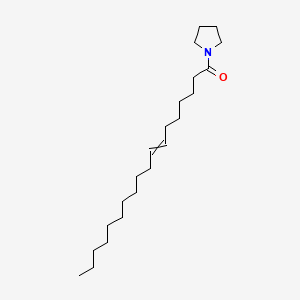
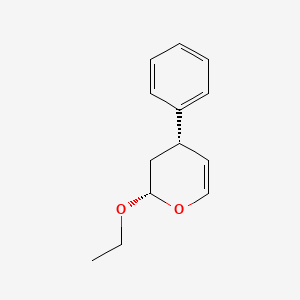
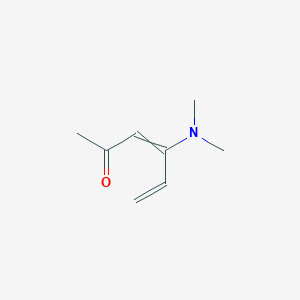
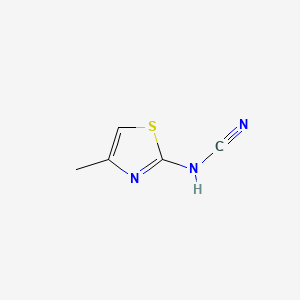


![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)



![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
